molecular formula C15H12N4O2 B4477840 N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide

Cat. No.: B4477840
M. Wt: 280.28 g/mol
InChI Key: WNPCCVNMIWFDER-UHFFFAOYSA-N
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Description

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide is a heterocyclic compound that contains both oxadiazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of substituted benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a mixture of ethanol and water under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the oxadiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as thymidylate synthase and histone deacetylase, thereby interfering with cellular processes like DNA synthesis and gene expression . The compound may also interact with signaling pathways, including the NF-kB signaling pathway, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide is unique due to the combination of the oxadiazole and pyridine rings, which imparts distinct electronic properties and reactivity. This structural uniqueness enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-10-17-15(21-19-10)12-4-2-3-5-13(12)18-14(20)11-6-8-16-9-7-11/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPCCVNMIWFDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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